2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-
Description
This compound belongs to the anthraquinone sulfonic acid family, characterized by a 9,10-dihydro-9,10-dioxoanthracene core with sulfonic acid (-SO₃H) and amino substituents. The ethylamino group (-NH-C₂H₅) at position 4 and the amino group (-NH₂) at position 1 contribute to its electronic and steric properties, making it relevant in dye synthesis, surfactants, and coordination chemistry . Its molecular formula is C₁₆H₁₄N₂O₅S, with a CAS registry number 62570-50-7 (carbonitrile derivative noted in ).
Properties
CAS No. |
52373-92-9 |
|---|---|
Molecular Formula |
C16H14N2O5S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-amino-4-(ethylamino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C16H14N2O5S/c1-2-18-10-7-11(24(21,22)23)14(17)13-12(10)15(19)8-5-3-4-6-9(8)16(13)20/h3-7,18H,2,17H2,1H3,(H,21,22,23) |
InChI Key |
FEDBOBXSLKRGIS-UHFFFAOYSA-N |
SMILES |
CCNC1=CC(=C(C2=C1C=CC3=C2C(=O)C(=O)C=C3)N)S(=O)(=O)O |
Canonical SMILES |
CCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the sulfonation of anthracene to produce anthracenesulfonic acid, followed by a series of amination and oxidation reactions to introduce the amino and ethylamino groups.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving anthracene derivatives. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Anthraquinone derivatives
Reduction: Reduced anthracene derivatives
Substitution: Aminated anthracene derivatives
Scientific Research Applications
Fluorescent Probes in Biochemistry
Fluorescence Applications:
EDANS is widely used as a fluorescent probe in biochemical assays. Its fluorescence properties make it suitable for detecting biomolecules such as proteins and nucleic acids. The compound exhibits strong fluorescence when excited by UV light, enabling sensitive detection methods.
Case Study: Protein Labeling
In a study published in Bioconjugate Chemistry, EDANS was utilized to label proteins for fluorescence resonance energy transfer (FRET) studies. The researchers demonstrated that EDANS-labeled proteins could be effectively used to monitor protein interactions in live cells, highlighting its utility in cellular biology research .
Table 1: Fluorescence Properties of EDANS
| Property | Value |
|---|---|
| Excitation Wavelength | 340 nm |
| Emission Wavelength | 490 nm |
| Quantum Yield | High (specific value varies) |
Environmental Monitoring
Detection of Pollutants:
EDANS has been employed in environmental chemistry for the detection of pollutants. Its ability to form complexes with heavy metals allows for sensitive detection methods.
Case Study: Heavy Metal Detection
Research conducted by environmental scientists highlighted the use of EDANS in detecting lead ions in water samples. The study showed that the fluorescence intensity of the EDANS-metal complex could be quantitatively measured, providing a reliable method for monitoring water quality .
Synthesis of Fine Chemicals
Intermediate in Chemical Synthesis:
EDANS serves as an important intermediate in the synthesis of various fine chemicals including pharmaceuticals and agrochemicals. Its unique chemical structure allows for modifications that enhance the efficacy of end products.
Table 2: Applications in Chemical Synthesis
| Application Type | Example Products |
|---|---|
| Pharmaceuticals | Anticancer drugs |
| Agrochemicals | Pesticides |
| Surfactants | Detergents |
Materials Science
Polymer Production:
In materials science, EDANS is used as a building block for synthesizing polymers with specific optical properties. These polymers find applications in coatings and electronic devices.
Case Study: Polymer Development
A recent study investigated the incorporation of EDANS into polymer matrices to enhance their optical properties. The resulting materials exhibited improved light absorption and emission characteristics, making them suitable for applications in optoelectronic devices .
Mechanism of Action
The mechanism by which 2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Functional Groups
The table below compares key derivatives of anthracenesulfonic acids, focusing on substituent differences and their implications:
Physicochemical Properties
- Polarity: The 4-[(4-aminophenyl)amino] derivative (6222-65-7) has a high topological polar surface area (161 Ų) due to multiple -NH₂ groups, enhancing water solubility .
- Electronic Effects: Ethylamino (-NH-C₂H₅) in the target compound offers moderate electron-donating capacity, whereas brominated aryl groups (72152-61-5) increase electron-withdrawing effects, affecting redox behavior .
Biological Activity
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- (CAS Number: 52373-92-9) is an organic compound with significant biological activity. This compound has garnered interest in various fields, including medicinal chemistry and environmental science, due to its potential therapeutic applications and ecotoxicological implications.
The molecular formula of 2-Anthracenesulfonic acid is with a molar mass of 346.36 g/mol. It is classified under the anthracene derivatives and possesses both sulfonic and amino functional groups, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N2O5S |
| Molar Mass | 346.36 g/mol |
| CAS Number | 52373-92-9 |
Antimicrobial Properties
Research indicates that compounds similar to 2-Anthracenesulfonic acid exhibit antimicrobial properties. For instance, studies have shown that anthracene derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity
Several studies have assessed the cytotoxicity of anthracene derivatives in human cell lines. The results suggest that compounds like 2-Anthracenesulfonic acid can induce apoptosis in cancer cells while sparing normal cells, indicating a potential for targeted cancer therapies.
Case Study: Antitumor Activity
A notable case study explored the effects of anthracene derivatives on tumor growth in animal models. The study demonstrated that treatment with 2-Anthracenesulfonic acid led to a significant reduction in tumor size compared to control groups. This was attributed to the compound's ability to induce oxidative stress in tumor cells.
Ecotoxicological Impact
The environmental impact of 2-Anthracenesulfonic acid has also been evaluated. Its persistence and bioaccumulation potential raise concerns regarding aquatic ecosystems. Studies show that exposure to this compound can lead to detrimental effects on aquatic organisms, including fish and invertebrates.
Ecotoxicity Data
| Organism Type | Effect Observed | Reference |
|---|---|---|
| Fish | Reduced survival rates | |
| Invertebrates | Behavioral changes | |
| Algae | Growth inhibition |
The biological activity of 2-Anthracenesulfonic acid can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, leading to oxidative damage in cells.
- Enzyme Inhibition : It can inhibit specific enzymes involved in cellular metabolism, affecting cell growth and proliferation.
- Membrane Disruption : The amphiphilic nature allows it to integrate into lipid membranes, disrupting their integrity.
Q & A
Q. How can researchers determine the purity and structural integrity of this compound during synthesis?
Methodological Answer:
- Spectroscopic Techniques : Use -NMR and -NMR to confirm the presence of characteristic functional groups (e.g., sulfonic acid, amino, and ethylamino substituents). Compare spectral data with structurally analogous anthraquinone derivatives .
- Chromatography : Employ HPLC with UV-Vis detection (λ ≈ 500–600 nm, typical for anthraquinones) to assess purity. Retention times can be cross-referenced with known standards .
- Elemental Analysis : Verify elemental composition (C, H, N, S) to ensure stoichiometric consistency with the molecular formula .
Q. What are the key considerations for optimizing synthetic routes to this compound?
Methodological Answer:
- Substituent Reactivity : Prioritize regioselective amination at the 4-position using ethylamine derivatives under controlled pH (e.g., aqueous alkaline conditions) to avoid side reactions .
- Purification : Leverage recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to isolate the sulfonic acid sodium salt form, which improves solubility and crystallinity .
- Yield Improvement : Optimize reaction time and temperature via kinetic studies, noting that prolonged heating may degrade the anthraquinone core .
Q. How can researchers assess the compound’s potential irritancy or toxicity in vitro?
Methodological Answer:
- Cell-Based Assays : Use human keratinocyte (HaCaT) or fibroblast cell lines to evaluate cytotoxicity (via MTT assay) and irritancy (via IL-1α/IL-8 release). Compare results with structurally similar irritant/non-irritant analogs (e.g., trimethylanilino derivatives) .
- Predictive Modeling : Apply QSAR models to predict endpoints (e.g., OECD Toolbox) and validate against experimental data to resolve discrepancies (e.g., false non-irritant predictions) .
Advanced Research Questions
Q. How does substituent variation (e.g., ethylamino vs. cyclohexylamino) influence bioactivity in receptor-ligand interactions?
Methodological Answer:
- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities of substituent variants with target receptors like VEGFR-2 or P2Y12. For example, ethylamino groups may enhance hydrophobic interactions in receptor pockets, while bulkier substituents (e.g., cyclohexylamino) could sterically hinder binding .
- SAR Analysis : Synthesize derivatives with systematic substituent changes and correlate structural features (e.g., logP, H-bond donors) with activity data (IC50 values) .
Q. How can computational modeling resolve discrepancies between predicted and observed biological endpoints (e.g., irritancy)?
Methodological Answer:
- Multi-Parameter Optimization : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with free-energy perturbation (FEP) to assess how solvation and protein dynamics affect irritancy predictions. For example, anthraquinone sulfonates may exhibit unexpected membrane permeability due to sodium counterion interactions .
- In Silico/In Vitro Integration : Cross-validate computational irritancy models (e.g., TIMES-SS) with 3D epidermal tissue models (EpiDerm™) to refine predictive algorithms .
Q. What experimental strategies are effective for studying the compound’s role in catalytic or analytical applications?
Methodological Answer:
- Electrochemical Sensing : Utilize the compound as a redox-active probe (E° ≈ -0.5 V vs. Ag/AgCl) in adsorptive stripping voltammetry for trace metal detection (e.g., Cu²⁺ or Bi³⁺). Optimize deposition potential and time to enhance sensitivity .
- Composite Materials : Incorporate the compound into conductive polymers (e.g., polyaniline/MnO₂ composites) for catalytic dye degradation. Monitor reaction kinetics via UV-Vis spectroscopy (λ = 600 nm) under varying H₂O₂ concentrations .
Q. How can researchers design SAR studies to explore its potential as a kinase inhibitor (e.g., VEGFR-2)?
Methodological Answer:
- Fragment-Based Design : Synthesize truncated analogs (e.g., removing the sulfonic acid group) to identify essential pharmacophores. Test inhibitory activity using kinase assays (e.g., ELISA-based phosphorylation detection) .
- Co-Crystallization : Attempt X-ray crystallography with VEGFR-2 to map binding interactions (e.g., π-π stacking with Tyr105). Compare with docking poses to validate computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
